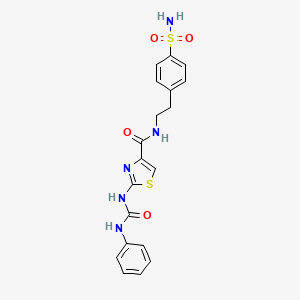

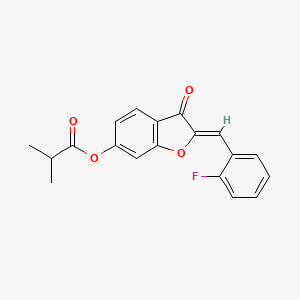

2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapy. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cell self-renewal, and has been implicated in the development and progression of various types of cancer.

Scientific Research Applications

Synthesis and Antiviral Activity

Research on thiazole derivatives, including structures similar to 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, has demonstrated significant antiviral activities. These compounds have been tested for in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, with some showing potential as inhibitors of purine nucleotide biosynthesis, which plays a role in viral replication processes (Srivastava et al., 1977).

Efficient Access to Thiazoline-4-carboxylates and Cysteine Derivatives

Thiazole derivatives have been utilized to create thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds show promise in various pharmaceutical applications due to their structural similarity to penicillamine, a compound known for its medical benefits. The synthesis process involves Michael addition and cyclization, highlighting the versatility of thiazole derivatives in chemical synthesis (Nötzel et al., 2001).

Anticancer Activity

Thiazole derivatives have been investigated for their potential anticancer activities. One study focused on the synthesis and evaluation of thiazole-5-carboxamide derivatives, revealing that certain compounds exhibited significant anticancer activity against various cancer cell lines. This research underscores the therapeutic potential of thiazole derivatives in cancer treatment, suggesting that compounds like 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide could be valuable in the development of new anticancer drugs (Cai et al., 2016).

Antibacterial and Antifungal Activities

The synthesis of benzothiazole derivatives of sulphonamides has demonstrated that combining sulphonamide and benzothiazole structures can lead to compounds with improved antibacterial properties. Such studies indicate that thiazole derivatives, through chemical modification and hybrid compound synthesis, can serve as potent antibacterial and antifungal agents, offering new avenues for antimicrobial drug development (Ikpa et al., 2020).

properties

IUPAC Name |

2-(phenylcarbamoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S2/c20-30(27,28)15-8-6-13(7-9-15)10-11-21-17(25)16-12-29-19(23-16)24-18(26)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMVTGOXCQERJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)

![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)

![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)

![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)

![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)

![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)